4-Nitro-Dl-Phenylalanine Hydrate

Descripción general

Descripción

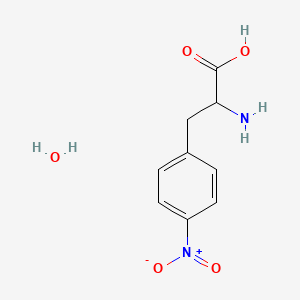

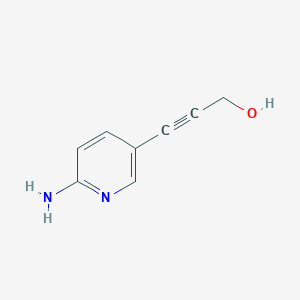

4-Nitro-Dl-Phenylalanine Hydrate is a chemical compound with the molecular formula C9H12N2O5 . It is also known by other names such as 2-amino-3-(4-nitrophenyl)propanoic acid hydrate and 4-Nitro-DL-phenylalanine xhydrate . The molecular weight of this compound is 228.20 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Nitro-Dl-Phenylalanine Hydrate is characterized by the presence of a nitro group (-NO2) attached to the phenyl ring of the phenylalanine molecule . The InChI code for the compound isInChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2 . Physical And Chemical Properties Analysis

4-Nitro-Dl-Phenylalanine Hydrate has a molecular weight of 228.20 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 228.07462149 g/mol . The topological polar surface area of the compound is 110 Ų . The compound has a heavy atom count of 16 .Aplicaciones Científicas De Investigación

Peptide Synthesis

4-Nitro-DL-Phenylalanine Hydrate: is utilized in the synthesis of peptides, particularly in the production of unnatural amino acids . Its nitro group can be selectively reduced to an amino group, which can then be incorporated into peptides to study protein structure and function.

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for the determination of other substances. For instance, it’s used in the quantification of β-N-methylamino-L-alanine (L-BMAA) in environmental aqueous samples using proton nuclear magnetic resonance (1H NMR) techniques .

Pharmaceutical Research

The compound finds application in pharmaceutical research, especially in the development of new drugs. It’s a part of the peptide chemistry toolkit and is used to create derivatives of unnatural amino acids, which are crucial in drug discovery processes .

Biochemical Studies

4-Nitro-DL-Phenylalanine Hydrate: is a reagent in biochemical assays. It’s used in the study of enzyme kinetics and mechanisms, where its incorporation into substrates can help in understanding the catalytic role of enzymes .

Environmental Science

This compound is significant in environmental science research. It’s used as a standard in techniques like 1H NMR to analyze environmental samples for the presence of specific amino acids, which can be indicators of pollution or other environmental changes .

Material Science

In material science, 4-Nitro-DL-Phenylalanine Hydrate is explored for its potential in creating novel materials. Its properties can be harnessed to develop materials with specific characteristics, such as enhanced durability or unique optical properties .

Agricultural Research

While specific applications in agricultural research are not directly mentioned in the search results, amino acids and their derivatives, including those like 4-Nitro-DL-Phenylalanine Hydrate , are often studied for their role in plant growth and development, as well as their use in creating more effective agrochemicals .

Safety and Toxicity Studies

The safety and toxicity of 4-Nitro-DL-Phenylalanine Hydrate are also areas of research interest. Understanding its toxicological profile is essential for its safe handling in the laboratory and its potential impact on health and the environment .

Safety and Hazards

The safety data sheet for 4-Nitro-Dl-Phenylalanine Hydrate advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

The primary target of 4-Nitro-DL-Phenylalanine Hydrate is currently not well-defined in the literature. This compound is a derivative of phenylalanine, an essential amino acid, and may interact with biological systems in a similar manner. The nitro group could potentially alter its interactions and targets .

Mode of Action

As a phenylalanine derivative, it might be involved in protein synthesis, but the presence of the nitro group could modify its interactions with enzymes, receptors, or other proteins .

Biochemical Pathways

The biochemical pathways affected by 4-Nitro-DL-Phenylalanine Hydrate are not well-documented. Given its structural similarity to phenylalanine, it might be involved in the same pathways, such as protein synthesis and metabolism. The nitro group could potentially affect its participation in these pathways .

Pharmacokinetics

As a derivative of phenylalanine, it might share some ADME characteristics with this amino acid .

Result of Action

Given its structural similarity to phenylalanine, it might have similar effects, such as participating in protein synthesis and metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Nitro-DL-Phenylalanine Hydrate. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interactions with its targets .

Propiedades

IUPAC Name |

2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZDHJRNUIXKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydrobenzo[b]azepine-1-carbaldehyde](/img/structure/B1645441.png)

![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/structure/B1645518.png)